1,4-Bis(3-chlorophenyl)piperazine
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Overview
Description
1,4-Bis(3-chlorophenyl)piperazine is a chemical compound with the molecular formula C₁₆H₁₆Cl₂N₂. It is a derivative of piperazine, characterized by the presence of two 3-chlorophenyl groups attached to the nitrogen atoms of the piperazine ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1,4-Bis(3-chlorophenyl)piperazine is a psychoactive drug of the phenylpiperazine class . It primarily targets the serotonin receptors , specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and appetite .
Mode of Action
The compound acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors . This means it can both activate and inhibit these receptors, leading to a variety of physiological effects .
Biochemical Pathways
The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a cascade of biochemical reactions. These reactions can affect various pathways, including those involved in mood regulation and appetite control .
Pharmacokinetics
The compound is metabolized in the liver, specifically by the CYP2D6 enzyme . Its elimination half-life ranges from 4 to 14 hours, and it is excreted in the urine . These properties can affect the compound’s bioavailability and duration of action.
Result of Action
The activation and inhibition of serotonin receptors by this compound can lead to a range of effects. These include psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the individual’s liver function and the presence of other drugs that are metabolized by the same enzymes . Additionally, its effects can be modulated by the individual’s physiological state, such as their mood and level of anxiety .
Preparation Methods
The synthesis of 1,4-Bis(3-chlorophenyl)piperazine typically involves the reaction of 3-chloroaniline with piperazine. One common method includes the following steps:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts, leading to the formation of protected piperazines.
Deprotection and cyclization: The protected piperazines are then deprotected and subjected to selective intramolecular cyclization to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,4-Bis(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide and solvents such as toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(3-chlorophenyl)piperazine has several applications in scientific research:
Comparison with Similar Compounds
1,4-Bis(3-chlorophenyl)piperazine can be compared with other piperazine derivatives, such as:
1,4-Bis(4-chlorophenyl)piperazine: Similar in structure but with chlorine atoms at different positions on the phenyl rings.
1,4-Bis(3-fluorophenyl)piperazine: Contains fluorine atoms instead of chlorine, which may alter its chemical and biological properties.
Bis(phthalimido)piperazine: A derivative with phthalimido groups, known for its antimicrobial activity.
Properties
IUPAC Name |
1,4-bis(3-chlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2/c17-13-3-1-5-15(11-13)19-7-9-20(10-8-19)16-6-2-4-14(18)12-16/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCKWIJWIXZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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